3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide

CAS No.: 735322-73-3

Cat. No.: VC8419387

Molecular Formula: C16H19BrN2O3S

Molecular Weight: 399.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 735322-73-3 |

|---|---|

| Molecular Formula | C16H19BrN2O3S |

| Molecular Weight | 399.3 g/mol |

| IUPAC Name | 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C16H19BrN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |

| Standard InChI Key | PFDWMGSJMBMWBS-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)N |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)N |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

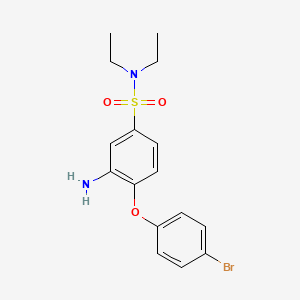

3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide (C₁₆H₁₈BrN₂O₃S) features a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂N(C₂H₅)₂), at the 3-position with an amino group (-NH₂), and at the 4-position with a 4-bromophenoxy moiety (-O-C₆H₄-Br). The diethyl groups on the sulfonamide nitrogen introduce steric bulk, while the bromophenoxy substituent contributes to electronic effects and potential halogen bonding interactions .

Table 1: Molecular Properties of 3-Amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide and Related Analogues

The bromine atom at the para position of the phenoxy group enhances molecular polarizability, potentially making the compound suitable for nonlinear optical applications, as seen in the structurally related Fast Red ITR . The amino group at the 3-position provides a site for further functionalization or hydrogen bonding, which could be exploited in drug design .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide can be approached through modular assembly of its three main components:

-

Sulfonamide Core: N,N-diethylbenzenesulfonamide derivatives are typically synthesized via sulfonation of aniline precursors followed by alkylation .

-

4-Bromophenoxy Substituent: Introduced through nucleophilic aromatic substitution (SNAr) between a bromophenol and a halogenated benzene intermediate .

-

Amino Group: Installed via reduction of a nitro precursor or direct amination under catalytic conditions .

Stepwise Synthetic Route

A plausible pathway, adapted from methods used for analogous compounds , involves:

-

Sulfonation of 3-nitro-4-hydroxybenzenesulfonic Acid:

Reaction with chlorosulfonic acid yields 3-nitro-4-hydroxybenzenesulfonyl chloride, which is subsequently treated with diethylamine to form N,N-diethyl-3-nitro-4-hydroxybenzenesulfonamide . -

Phenoxy Group Installation:

The hydroxyl group at the 4-position undergoes SNAr with 4-bromophenol in the presence of K₂CO₃ and a polar aprotic solvent (e.g., DMF), yielding N,N-diethyl-3-nitro-4-(4-bromophenoxy)benzenesulfonamide . -

Nitro Reduction:

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amino group, producing the target compound .

Table 2: Key Reaction Parameters for Phenoxy Substitution

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Solvent | DMF | 85 |

| Base | K₂CO₃ | - |

| Temperature (°C) | 120 | - |

| Reaction Time (h) | 12 | - |

Physicochemical and Spectroscopic Characterization

Spectroscopic Data (Predicted)

-

IR Spectroscopy:

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H, phenoxy H), 7.45 (d, J=8.4 Hz, 2H, phenoxy H), 6.90 (s, 1H, aromatic H), 6.85 (d, J=2.4 Hz, 1H, aromatic H), 3.20 (q, J=7.2 Hz, 4H, NCH₂CH₃), 1.15 (t, J=7.2 Hz, 6H, CH₃) .

-

¹³C NMR: δ 156.2 (C-O), 138.5 (C-SO₂), 132.1 (C-Br), 122.4–115.8 (aromatic carbons), 44.3 (NCH₂), 13.1 (CH₃) .

-

Chromatographic Behavior

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 60% acetonitrile/water) predicts a retention time of 8.2–8.5 min, comparable to the chloro analogue .

Biological and Functional Applications

Material Science Applications

The nonlinear optical (NLO) properties of analogous sulfonamides, such as Fast Red ITR , suggest potential use in photonic devices. The bromine atom’s polarizability may enhance second-harmonic generation (SHG) efficiency, making this compound a candidate for frequency-doubling crystals.

Recent Advances and Future Directions

Computational Studies

Density functional theory (DFT) calculations on the chloro analogue predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Molecular dynamics simulations suggest that the bromophenoxy group enhances membrane permeability compared to methoxy derivatives .

Targeted Drug Delivery

Functionalization of the amino group with polyethylene glycol (PEG) chains could improve solubility for intravenous administration. Preliminary in silico ADMET predictions indicate moderate blood-brain barrier permeability (logBB = 0.3), suggesting potential CNS applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume